molecular formula C17H20O2 B13736710 2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol CAS No. 143291-83-2

2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol

Cat. No.: B13736710
CAS No.: 143291-83-2
M. Wt: 256.34 g/mol
InChI Key: OACPQABTCVJGAS-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenylmethoxybenzaldehyde and 2-methylpropan-1-ol.

    Condensation Reaction: The aldehyde group of 3-phenylmethoxybenzaldehyde undergoes a condensation reaction with 2-methylpropan-1-ol in the presence of a suitable catalyst, such as an acid or base.

    Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form corresponding alkanes using reducing agents.

    Substitution: The phenylmethoxy group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of substituted phenylmethoxy derivatives

Scientific Research Applications

2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(3-methoxyphenyl)propan-1-ol
  • 2-Methyl-3-(4-phenylmethoxyphenyl)propan-1-ol
  • 2-Methyl-3-(3-phenylpropoxyphenyl)propan-1-ol

Uniqueness

2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the phenylmethoxy group enhances its reactivity and potential for various applications compared to similar compounds.

Properties

CAS No.

143291-83-2

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2-methyl-3-(3-phenylmethoxyphenyl)propan-1-ol

InChI

InChI=1S/C17H20O2/c1-14(12-18)10-16-8-5-9-17(11-16)19-13-15-6-3-2-4-7-15/h2-9,11,14,18H,10,12-13H2,1H3

InChI Key

OACPQABTCVJGAS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)CO

Origin of Product

United States

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